

# What are the physical and chemical properties of Docosanedioic acid?

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## Compound of Interest

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## An In-depth Technical Guide to the Physical and Chemical Properties of Docosanedioic Acid

**Docosanedioic acid**, also known as phellogenic acid, is a long-chain dicarboxylic acid with the chemical formula  $C_{22}H_{42}O_4$ .<sup>[1][2][3]</sup> It is classified as an alpha,omega-dicarboxylic acid, meaning it has a carboxylic acid group at each end of its 22-carbon aliphatic chain.<sup>[3]</sup> This structure imparts specific physical and chemical properties that make it a valuable molecule in various scientific and industrial applications, including organic synthesis, the production of polymers, and as a starting material for ultrasound contrast agents.<sup>[2][4]</sup> It is also utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker.<sup>[1][5][6]</sup>

## Physical and Chemical Properties

The key physical and chemical properties of **docosanedioic acid** are summarized in the table below, providing a comprehensive overview for researchers and drug development professionals.

| Property               | Value  | Source(s)    |
|------------------------|--|--------------|
| Molecular Formula      | C22H42O4   | [1][7][8]    |
| Molecular Weight       | 370.57 g/mol   | [1][7][8]    |
| Appearance             | White to light yellow solid/powder/crystal   | [2][7]       |
| Melting Point          | 119–131 °C   | [2][5][7][9] |
| Boiling Point          | 527 °C at 760 mmHg   | [2][5]       |
| Density                | 0.972 g/cm <sup>3</sup>  | [2][5]       |
| Solubility             | Insoluble in water; Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone. | [2][4]       |
| pKa (Strongest Acidic) | 4.65 (Predicted)   | [10]         |
| Flash Point            | 286.6 °C   | [2]          |
| CAS Number             | 505-56-6   | [1][2][7]    |

## Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of **docosanedioic acid**. Available spectral information includes:

- <sup>1</sup>H NMR Spectra: Available from suppliers like Sigma-Aldrich.[3]
- Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center. [3]
- Infrared (IR) Spectra: FTIR spectra (Mull technique) are also available from commercial sources.[3]

## Experimental Protocols: Synthesis of Docosanedioic Acid

Several synthetic routes for **docosanedioic acid** have been reported. The following are detailed methodologies for key synthesis procedures.

### Wolff-Kishner Reduction of Disodium 7,16-diketodocosanedioate

This method involves the deoxygenation of a diketone intermediate to form the final dicarboxylic acid.[\[2\]](#)[\[4\]](#)

Methodology:

- **Reaction Setup:** Disodium 7,16-diketodocosanedioate is mixed with triethanolamine, hydrazine hydrate, and potassium hydroxide in an aqueous medium.[\[4\]](#)
- **Reflux:** The mixture is refluxed to facilitate the reaction.[\[4\]](#) The hydrazine hydrate forms a hydrazone with the ketone groups.
- **Elimination:** The presence of a strong base (potassium hydroxide) at high temperature promotes the elimination of nitrogen gas, resulting in the reduction of the carbonyl groups to methylene groups.[\[4\]](#)
- **Acidification:** A small amount of hydrochloric acid is added to neutralize the reaction mixture and protonate the carboxylate groups, yielding **docosanedioic acid**.[\[2\]](#)
- **Purification:** The product can be purified by recrystallization from a suitable solvent such as 2-methoxyethanol.[\[11\]](#)

### Oxidative Coupling of 10-Undecynoic Acid

This method builds the 22-carbon chain through the dimerization of a shorter alkyne-containing fatty acid.[\[2\]](#)[\[4\]](#)

Methodology:

- **Coupling Reaction:** 10-Undecynoic acid undergoes oxidative coupling in the presence of a palladium catalyst. This reaction forms docosa-10,12-diynedioic acid.[2][4]
- **Hydrogenation:** The resulting diynedioic acid is then reduced. This is typically achieved through catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.[2][4] This step saturates the triple bonds to form the final **docosanedioic acid**.

## Desulfurization of 2,5-bis( $\omega$ -carboxyoctyl)thiophene

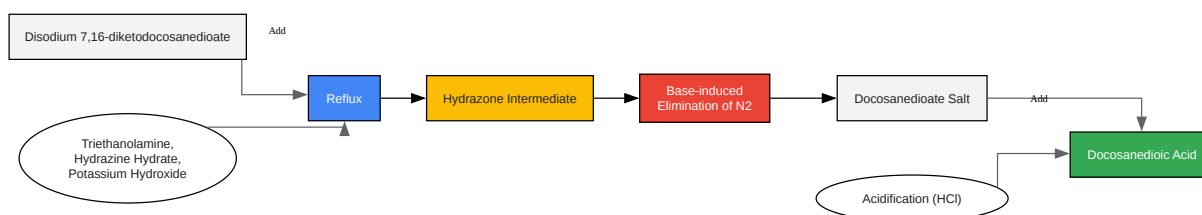
This process utilizes a sulfur-containing heterocyclic compound as a precursor to the long-chain dicarboxylic acid.[2][4]

Methodology:

- **Reaction Setup:** 2,5-bis( $\omega$ -carboxyoctyl)thiophene is dissolved in a suitable solvent.
- **Catalytic Desulfurization:** Raney nickel is added as the catalyst. Raney nickel is particularly effective at cleaving carbon-sulfur bonds.[2][4]
- **Hydrogenation:** The reaction is carried out under a hydrogen atmosphere. The Raney nickel catalyzes both the cleavage of the C-S bonds in the thiophene ring and the saturation of the carbon chain, yielding **docosanedioic acid**. [2][4]

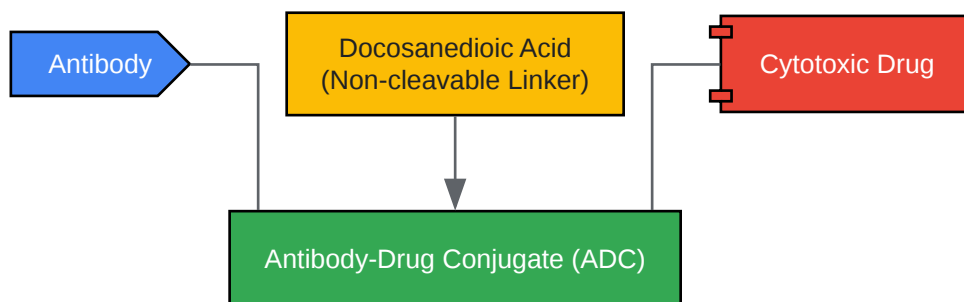
## Visualizations

The following diagrams illustrate key processes involving **docosanedioic acid**.



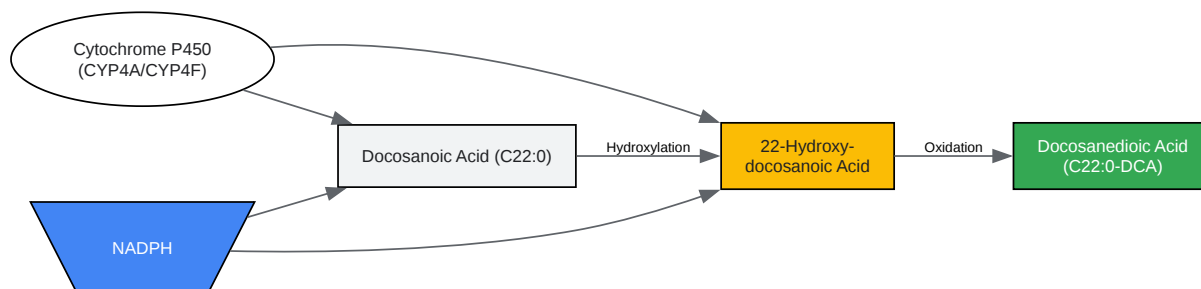
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Caption: Synthesis of **Docosanedioic Acid** via Wolff-Kishner Reduction.



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Caption: Role of **Docosanedioic Acid** as an ADC Linker.



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Caption: Omega-Oxidation Pathway of Docosanoic Acid.[5]

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Address: 3281 E Guasti Rd

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